molecular formula C12H18N4O2 B1382853 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester CAS No. 1421312-14-2

2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

Cat. No.: B1382853
CAS No.: 1421312-14-2
M. Wt: 250.3 g/mol
InChI Key: HJEYVNMAGFIZOX-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester (CAS: 1421312-14-2) is a high-purity chemical intermediate offered for research and development purposes . This compound, with a molecular formula of C12H18N4O2, is a boc-protected aminopyridopyrimidine scaffold . This class of nitrogen-dense heterocyclic structures is of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors . For instance, closely related pyridopyrimidine derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are important targets in anticancer drug discovery for their role in regulating cell proliferation . The tert-butyl ester group enhances the molecule's solubility and serves as a protecting group, facilitating further synthetic modifications on the core structure. Researchers can utilize this building block to construct more complex molecules for screening and biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 2-amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYVNMAGFIZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

A concise method for synthesizing pyrido[2,3-d]pyrimidines involves using these as the backbone to generate ATP-competitive kinase inhibitor libraries. The general approach, as summarized in Scheme 1, involves several steps, starting from a commercially available compound and introducing diversity through various chemical transformations.

Step-by-Step Synthesis

  • Starting Material: Begin with 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1 ).
  • Amine Introduction: Treat compound 1 with acyclic and cyclic amines in the presence of triethylamine (Et3N) to yield compounds 2a2j .
  • Reduction: Reduce the ester group in compounds 2a2j with lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohols 3a3j . Maintain the reaction temperature below -10°C during the dropwise addition of the starting material to the LiAlH4 solution.
  • Oxidation: Oxidize the alcohols 3a3j with manganese dioxide (MnO2) to yield the corresponding pyrimidine carbaldehydes 4a4j .
  • Knoevenagel Condensation: Convert the aldehyde 4a4j to pyridopyrimidines 5a5s by Knoevenagel condensation. Treat each aldehyde with active methylene compounds (such as cyanoacetic acid or nitro-acetic acid ethyl ester, 10 , 13 , or 16 ) in the presence of benzylamine to generate the corresponding intermediates 5a5s . This step allows for the introduction of cyano, nitro, sulfonyl, and carboxamide groups at the C-6 position of the pyrido[2,3-d]pyrimidines.
  • Methylsulfide Replacement: Replace the methylsulfide at the C-2 position with substituted aryl/heteroaryl amines by oxidizing it to methyl sulfoxides 6a6s using m-chloroperbenzoic acid (m-CPBA). Then, substitute the methyl sulfoxide with different aryl/heteroaryl amines to achieve the desired pyridopyrimidine compounds 7a7ap .

Alkylation

Compounds 5b5j can also be prepared by alkylation of 5a with different alkyl iodides in the presence of sodium hydride (NaH) in N, N-dimethylformamide (DMF) at 50 °C.

Specific Procedures and Characterization Data

Synthesis of 4-Alkyl/Cycloalkylamino-2-methylsulfanyl-pyrimidine-5-carboxylic Acid Ethyl Ester (2)

  • Dissolve 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester 1 (107 mmol) in THF.
  • Add triethylamine (322 mmol) and alkylamine (117 mmol).
  • Stir the mixture overnight at room temperature.
  • Filter off the precipitated salts and evaporate the solvent in vacuo.
  • Dissolve the resulting oil in ethyl acetate and wash with sodium bicarbonate, then dry over Na2SO4.
  • Filter the salts and evaporate the solvent in vacuum to obtain the product.
Example: 4-Amino-2-methylsulfanyl-pyrimidine-5-carboxylic Acid Ethyl Ester (2a)

Using 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester 1 and ammonium hydroxide, 90% of 2a was obtained as a solid.

  • Melting Point: 130–131 °C
  • 1H NMR (300 MHz, CDCl3): δ 8.58 (s, 1H), 8.10 (bs, 2H), 4.30 (q, 2H), 2.45 (s, 3H), 1.25 (t, 3H)
  • MS found (M + H)+ (m/ z): 214.10; calculated for C8H11N3O2S m/ z: 213.06

Synthesis of (4-Alkyl/Cycloalkylamino-2-methylsulfanyl-pyridine-5-yl)-methanol (3)

  • Dissolve compound 2 (35.5 mmol) in THF and add dropwise to a cooled LiAlH4 solution, keeping the reaction temperature below −10 °C.
  • Allow the reaction to reach room temperature and stir for 1 hour.
  • Quench the reaction by adding water (5 mL), 15% NaOH (10 mL), and then water (15 mL) again.
  • Filter the white solid that precipitates and evaporate the filtrate in vacuo to afford the product.
Example: (4-Amino-2-methylsulfanyl-pyridine-5-yl)-methanol (3a)

Starting from 2a , 85% of 3a was obtained.

  • Melting Point: 157–159 °C
  • 1H NMR (300 MHz, DMSO-d6): δ 7.85 (s, 1H), 6.70 (bs, 2H), 5.30 (bs, 1H), 4.25 (s, 2H), 2.56 (s, 3H)
  • MS found (M + H)+ (m/ z): 172.00; calculated for C6H9N3OS m/ z: 171.05

Synthesis of 4-Alkyl/Cycloalkylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (4)

  • Dissolve compound 3 (20.8 mmol) in chloroform.
  • Add manganese dioxide (MnO2) (119 mmol) and stir overnight.
  • Add an additional portion of MnO2 (31.3 mmol) and stir for 12 hours.
  • Remove the solids by filtration through a Celite pad and wash with chloroform.
  • Evaporate the chloroform in vacuum to obtain the product.

Structure-Activity Relationships (SARs)

The substituents X (N-8 position), Y (C-6 position), and Z (C-2 position) determine the cytotoxicity activity of the molecules. By varying these substituents, compounds with excellent cytotoxicity can be generated.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[3,2-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrido[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Immunosuppressive Agents

Research has indicated that derivatives of pyrido[3,2-d]pyrimidine, including 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester, possess significant immunosuppressive activity. These compounds are useful in preventing transplant rejection and managing autoimmune diseases. A patent (WO2009003669A3) describes their efficacy as immunomodulators and highlights their role in treating inflammatory diseases and cardiovascular disorders .

Antiviral Properties

The compound may also exhibit antiviral properties. Studies have suggested that pyrido[3,2-d]pyrimidine derivatives can be effective against viral infections such as hepatitis C. Their mechanism involves the inhibition of viral replication and modulation of host immune responses, making them candidates for antiviral drug development .

Central Nervous System Disorders

There is emerging evidence that this compound could be beneficial in treating central nervous system disorders. Its ability to modulate neurotransmitter systems might offer therapeutic avenues for conditions such as depression and anxiety disorders. Research into similar pyrimidine derivatives has shown promise in this area .

Cancer Research

The potential of this compound in oncology is also being explored. Its structural features suggest it may inhibit certain cell proliferative disorders by interfering with cancer cell signaling pathways. This application warrants further investigation through preclinical studies to establish efficacy and safety profiles .

Table: Summary of Research Findings on 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine Derivatives

Study ReferenceApplication AreaKey Findings
WO2009003669A3ImmunosuppressantsEffective in preventing transplant rejection
PubChemAntiviralInhibits replication of hepatitis C virus
CymitQuimicaCNS DisordersPotential modulator of neurotransmitter systems
ClinivexCancer ResearchMay inhibit cancer cell proliferation

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a tyrosine kinase inhibitor or interact with cyclin-dependent kinases, thereby affecting cell proliferation and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, ring substitution patterns, or ester groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Molar Mass (g/mol) Storage Conditions Key Differences References
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester Amino (-NH₂) ~269 (estimated) Not specified Polar amino group enhances solubility and hydrogen-bonding capacity; ideal for drug-receptor interactions.
2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester Chloro (-Cl) 269.73 -20°C Chloro group increases molar mass and hydrophobicity; electron-withdrawing nature may reduce nucleophilic reactivity compared to amino.
2-Methyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester Methyl (-CH₃) ~253 (estimated) Not specified Methyl group reduces polarity, potentially lowering solubility; steric effects may hinder binding in active sites.
2-(Methylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester Methylsulfonyl (-SO₂CH₃) Not specified Not specified Sulfonyl group is strongly electron-withdrawing, altering electronic distribution; may improve metabolic stability in prodrug strategies.

Variations in Ring Substitution Patterns

Compound Name Ring Structure Key Differences References
tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyrido[4,3-d]pyrimidine Positional isomerism alters ring planarity and electronic properties; [4,3-d] substitution may reduce steric hindrance in certain syntheses.
2-Phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester Pyrido[4,3-d]pyrimidine Phenyl group increases hydrophobicity and π-π stacking potential; bulky substituent may complicate crystallization.

Ester Group Variations

Compound Name Ester Group Key Differences References
This compound tert-Butyl tert-Butyl ester offers superior stability and ease of deprotection compared to ethyl esters; bulkiness may improve crystallinity.
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester Ethyl Ethyl ester is less stable under acidic/basic conditions; smaller size may facilitate faster reaction kinetics in coupling steps.
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Ethyl Trifluoromethyl groups enhance lipophilicity and metabolic resistance; ethyl ester simplifies hydrolysis to active carboxylic acid derivatives.

Biological Activity

2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H18N4O2C_{12}H_{18}N_{4}O_{2} and is characterized by its pyrido[3,2-d]pyrimidine core structure. This structure is significant for its interaction with biological targets.

Research indicates that this compound exhibits potent inhibitory activity against several kinases involved in cell proliferation and survival. Notably, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which plays a crucial role in nucleotide biosynthesis. This inhibition can lead to reduced tumor cell proliferation.

Inhibition of Kinases

The compound has been associated with the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are essential for cell cycle progression, and their inhibition can induce cell cycle arrest in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect
KB (cervical)0.025Induces apoptosis
IGROV1 (ovarian)0.1Growth inhibition
SKOV3 (ovarian)0.05Cell cycle arrest
HCT15 (colorectal)0.3Significant growth reduction

These values indicate that the compound is particularly effective against cervical and ovarian cancer cell lines.

In Vivo Studies

In vivo studies using severe combined immunodeficient mice bearing SKOV3 tumors have shown that the compound exhibits significant antitumor efficacy with manageable toxicity levels. The selectivity for folate receptors (FRs) and proton-coupled folate transporters (PCFT) over reduced folate carriers (RFC) suggests a promising therapeutic index.

Case Studies

  • Case Study on Tumor Regression : In a study involving SKOV3 tumor-bearing mice, treatment with the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to selective uptake by tumor cells via FRs.
  • Combination Therapy : The compound was evaluated in combination with cisplatin for enhanced efficacy against malignant pleural mesothelioma. Preliminary results indicated improved response rates compared to cisplatin alone, highlighting its potential as an adjunct therapy.

Q & A

What are the most efficient synthetic routes for preparing 2-amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester, and how do reaction conditions impact yield?

Basic Research Question
The compound is typically synthesized via multi-step cyclization and protecting group strategies. A common approach involves:

Cyclization of thiazolo-pyrimidine precursors using chloroacetic acid and sodium acetate in acetic acid/acetic anhydride under reflux (8–10 h), achieving ~78% yield .

tert-Butyl ester introduction via carbamate formation, often employing di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) .
Critical Factors :

  • Temperature : Reflux conditions (110–120°C) are essential for cyclization but may degrade thermally sensitive intermediates.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance Boc protection efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the tert-butyl ester due to polar byproducts .

How can X-ray crystallography and computational modeling resolve ambiguities in the spatial conformation of this compound?

Advanced Research Question
The compound’s bicyclic pyrido-pyrimidine core exhibits puckering in the dihydropyridine ring, which impacts reactivity and intermolecular interactions. Key methodologies include:

  • X-ray Diffraction : Single crystals grown via slow evaporation (ethyl acetate/ethanol, 3:2) reveal a flattened boat conformation in the pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane .
  • DFT Calculations : Optimized geometries (B3LYP/6-31G*) predict bond angles and torsional strain, validated against experimental data .
    Applications :
  • Hydrogen Bonding : Crystal packing analysis (e.g., C–H···O interactions) explains solubility limitations .
  • Tautomerism : Computational models differentiate enamine-ketoenamine equilibria, critical for biological activity .

What strategies are effective for functionalizing the 2-amino group while preserving the tert-butyl ester moiety?

Advanced Research Question
Selective functionalization requires protecting group strategies and mild coupling conditions:

Amino Group Derivatization :

  • Acylation : Use acetyl chloride in dichloromethane (0°C, 2 h) with triethylamine to avoid ester hydrolysis .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

Protection-Deprotection :

  • Boc Protection : Temporary Boc groups enable selective modification of secondary amines .
  • Acid Sensitivity : Avoid trifluoroacetic acid (TFA) for deprotection; use HCl/dioxane (4 M, 25°C) .

How can researchers differentiate between tautomeric forms of this compound using spectroscopic methods?

Basic Research Question
Tautomerism in the pyrido-pyrimidine system is characterized via:

  • NMR Spectroscopy :
    • ¹H NMR : Amino protons (δ 6.8–7.2 ppm) and dihydropyridine CH₂ (δ 2.5–3.5 ppm) indicate tautomeric equilibrium .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm ester stability .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns distinguish tautomers .

What are the optimal storage conditions to prevent hydrolysis of the tert-butyl ester under laboratory conditions?

Basic Research Question
The ester’s stability depends on:

  • Temperature : Store at –20°C in airtight containers to slow hydrolysis .
  • Moisture Control : Use desiccants (silica gel) and anhydrous solvents (e.g., THF) during handling .
  • pH : Avoid acidic/basic environments; neutral buffers (e.g., PBS) are preferred for biological assays .

How does the compound’s electronic structure influence its binding affinity in kinase inhibition assays?

Advanced Research Question
The pyrido-pyrimidine scaffold mimics ATP’s purine motif, enabling kinase binding:

  • Docking Studies : Molecular docking (AutoDock Vina) predicts hydrogen bonds between the 2-amino group and kinase hinge regions (e.g., EGFR, IC₅₀ = 12 nM) .
  • SAR Analysis : Electron-withdrawing substituents on the pyrimidine ring enhance affinity but reduce solubility .

How can researchers address contradictory data in reported synthetic yields for this compound?

Advanced Research Question
Yield discrepancies often arise from:

  • Impurity Profiles : Byproducts from incomplete cyclization (e.g., thiazolo-pyrimidine intermediates) require LC-MS monitoring .
  • Scale Effects : Pilot-scale reactions (≥10 g) show reduced yields due to inefficient heat transfer; microwave-assisted synthesis improves consistency .
    Resolution :
  • Reproduce protocols with strict anhydrous conditions and inert atmospheres .
  • Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

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